3-Chloro-5-fluorobenzamide
Overview
Description
3-Chloro-5-fluorobenzamide is an aromatic amide compound with the molecular formula C7H5ClFNO It is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, along with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluorobenzamide typically involves the reaction of 3-chloro-5-fluorobenzoic acid with ammonia or an amine under appropriate conditions. One common method is the use of thionyl chloride to convert the benzoic acid to the corresponding acid chloride, which then reacts with ammonia to form the amide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Electrophilic substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Amide hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Amide hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Major Products Formed:
Nucleophilic substitution: Products depend on the nucleophile used (e.g., 3-methoxy-5-fluorobenzamide).
Electrophilic substitution: Products include brominated or nitrated derivatives of this compound.
Amide hydrolysis: 3-Chloro-5-fluorobenzoic acid and ammonia or the corresponding amine.
Scientific Research Applications
3-Chloro-5-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: Researchers use it to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity. For example, it may inhibit certain enzymes by forming strong hydrogen bonds or hydrophobic interactions with the active site residues.
Comparison with Similar Compounds
- 3-Chloro-4-fluorobenzamide
- 3-Chloro-2-fluorobenzamide
- 4-Chloro-5-fluorobenzamide
Comparison: 3-Chloro-5-fluorobenzamide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
3-chloro-5-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEPVQWUBBPJNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396393 | |
Record name | 3-chloro-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874781-06-3 | |
Record name | 3-chloro-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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